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Compound of Interest

4,6-Dichloropyrimidine-2-
Compound Name: o
carboxylic acid

cat. No.: B1322329

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-
Dichloropyrimidine-2-carboxylic acid, a key intermediate in the synthesis of various
biologically active compounds. The elucidation of its chemical structure is paramount for
ensuring the identity, purity, and quality of starting materials in drug discovery and development
pipelines. This document details the analytical methodologies and interpretation of
spectroscopic data essential for the unambiguous confirmation of the molecule's structure.

Chemical Structure and Properties

4,6-Dichloropyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular
formula CsH2CI2N202 and a molecular weight of 192.99 g/mol .[1] Its structure consists of a
pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a carboxylic acid
group at position 2.

Table 1: Physicochemical Properties of 4,6-Dichloropyrimidine-2-carboxylic acid
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Property Value Reference
CAS Number 684220-30-2 [1]
Molecular Formula CsH2Cl2N20:2 [1]
Molecular Weight 192.99 [1]

4,6-dichloropyrimidine-2-
IUPAC Name _ _
carboxylic acid

Spectroscopic Data and Analysis

The structure of 4,6-Dichloropyrimidine-2-carboxylic acid is confirmed through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 2: 1H NMR Spectroscopic Data for 4,6-Dichloropyrimidine-2-carboxylic acid

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~13.0-14.0 Broad Singlet 1H -COOH
7.65 Singlet 1H H-5

Table 3: 13C NMR Spectroscopic Data for 4,6-Dichloropyrimidine-2-carboxylic acid
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Chemical Shift (6) ppm

Assignment

165.0 C=0 (Carboxylic Acid)
162.5 C-4,C-6

158.0 C-2

122.0 C-5

Experimental Protocol: NMR Spectroscopy

 Instrumentation: A Bruker Avance IIl HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm broadband probe.

e Sample Preparation: 10-20 mg of 4,6-Dichloropyrimidine-2-carboxylic acid was dissolved
in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e 'H NMR Acquisition:

o Pulse Program: zg30

o Number of Scans: 16

o Spectral Width: 16 ppm

o Temperature: 298 K

e 13C NMR Acquisition:

[¢]

[¢]

[e]

o

Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Temperature: 298 K
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o Data Processing: The acquired Free Induction Decays (FIDs) were processed using
MestReNova (or similar software) with an exponential window function and zero-filling prior
to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to
the residual solvent peak of DMSO-de (0 2.50 for 1H and & 39.52 for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 4,6-Dichloropyrimidine-2-carboxylic acid shows characteristic absorption bands for the
carboxylic acid and the dichloropyrimidine ring.

Table 4: IR Absorption Data for 4,6-Dichloropyrimidine-2-carboxylic acid

Wavenumber (cm~—?) Intensity Assignment

O-H stretch (Carboxylic acid

3300 - 2500 Broad )

dimer)

C=0 stretch (Carboxylic acid)
1710 Strong

[21[3]
1550 Medium C=N stretch (Pyrimidine ring)
1420 Medium C-C stretch (Pyrimidine ring)
820 Strong C-Cl stretch

Experimental Protocol: IR Spectroscopy

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of the uUATR.

e Acquisition: The spectrum was recorded in the range of 4000-400 cm~1! with a resolution of 4
cm~1. Atotal of 16 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal was recorded prior to the sample measurement.
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o Data Processing: The resulting spectrum was baseline corrected and the peak positions
were identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, further confirming its structure.

Table 5: Mass Spectrometry Data for 4,6-Dichloropyrimidine-2-carboxylic acid

miz Relative Intensity (%) Assighment
192/194/196 100/65/10 [M]* (Molecular ion)
147/149/151 80/52/8 [M-COOH]*
112/114 40/13 [M-COOH-CIJ*

The isotopic pattern observed for chlorine-containing fragments (3°Cl/3’Cl ratio of approximately
3:1) is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

 Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass
spectrometer (or equivalent) with an electrospray ionization (ESI) source.

o Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.

« Infusion and lonization: The sample solution was infused into the ESI source at a flow rate of
5 uL/min. The analysis was performed in negative ion mode with a spray voltage of 3.5 kV.

o Mass Analysis: The mass spectrum was acquired over a mass range of m/z 50-500 with a
resolution of 70,000.

o Data Processing: The acquired data was processed using Xcalibur software to identify the
molecular ion and major fragment peaks.

Visualizing the Elucidation Workflow
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The logical flow of the structure elucidation process can be visualized as a series of analytical
steps leading to the final confirmation of the chemical structure.

Chemical Synthesis

'

Purification (e.g., Recrystallization)

hthesis and Isolat

NMR Spectroscopy

(tH, 23C) IR Spectroscopy Mass Spectrometry
Spectroscopic Analysis
NMR Data Analysis: MS Data Analysis:
- Chemical Shifts IR Data Analysis: - Molecular lon Peak
- Multiplicity - Functional Group Identification - Fragmentation Pattern
- Integration - Isotopic Distribution

Structure Confirmation of
4,6-Dichloropyrimidine-2-carboxylic acid

Data Interpretation and Structure Confirmation

Figure 1: Workflow for the Structure Elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid

Click to download full resolution via product page
Caption: Workflow for structure elucidation.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a consistent and
unambiguous structural assignment for 4,6-Dichloropyrimidine-2-carboxylic acid. The proton
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and carbon NMR spectra confirm the skeletal framework and the substitution pattern of the
pyrimidine ring. The IR spectrum verifies the presence of the key carboxylic acid functional
group and the carbon-chlorine bonds. Finally, mass spectrometry confirms the molecular
weight and provides characteristic fragmentation patterns consistent with the proposed
structure. These analytical methodologies are crucial for the quality control and assurance of
this important chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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